Lutetium texaphyrin

Overview

Description

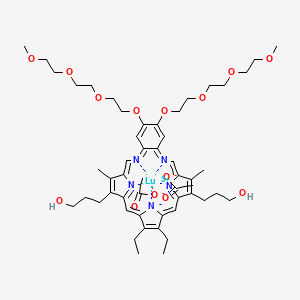

Lutetium Texaphyrin, also known as Motexafin Lutetium (MLu), is a second-generation photosensitizer used for photodynamic therapy (PDT) of cancer . It belongs to the family of drugs called metallotexaphyrins . It is a pentadentate aromatic metallotexaphyrin with photosensitizing properties .

Synthesis Analysis

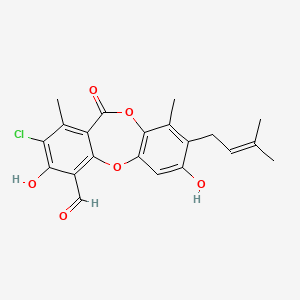

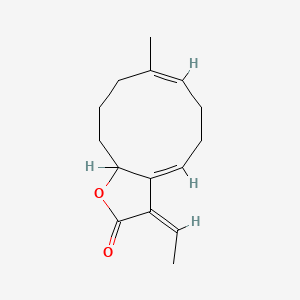

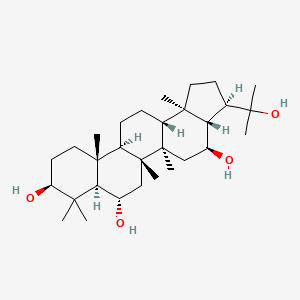

The synthesis of Lutetium Texaphyrin involves the addition of electron-rich pyrrole into a compound at the C2 and C5 positions of pyrrole, effectively displacing the acetate moiety of the compound . The benzyl groups are cleaved via hydrogenolysis yielding diacid which is subsequently converted to the aldehyde via a decarboxylation-formylation sequence similar to a Clezy formylation .Molecular Structure Analysis

The molecular structure of Lutetium Texaphyrin is characterized by a pentadentate aromatic metallotexaphyrin with photosensitizing properties . The molecular weight is approximately 1166.136 and the chemical formula is C52H72LuN5O14 .Chemical Reactions Analysis

Lutetium Texaphyrin facilitates rapid and direct photoredox oxidation of nicotinamide adenine dinucleotide, nicotinamide adenine dinucleotide phosphate, and various amino acids .Scientific Research Applications

Photodynamic Therapy Efficacy

Cancer Treatment : Lutetium texaphyrin has shown significant efficacy in photodynamic therapy for treating neoplasms. Its effectiveness in treating both moderate and larger-sized tumors has been demonstrated, with significant results observed in murine mammary cancer models. The compound exhibits tumor selectivity, which enhances its PDT efficacy (Young et al., 1996).

Mechanism of Action : The PDT efficacy of lutetium texaphyrin is attributed to the selective uptake and retention of the texaphyrin photosensitizer in the tumor cells, combined with the depth of light penetration achievable at 732 nm laser irradiation. The timing of photoirradiation post-injection is crucial for optimal results (Woodburn et al., 1996).

Medical Imaging Applications

MRI Contrast Enhancement : Lutetium texaphyrin has been tested as a contrast agent for magnetic resonance imaging (MRI), showing promise in enhancing the visibility of tumors and potentially other pathological conditions in MRI scans (Sessler & Miller, 2000).

Fluorescence Imaging : The compound's strong fluorescence emission signal at 750 nm enables its use in fluorescence imaging for detecting and monitoring various diseases, including cancer and atherosclerosis (Woodburn et al., 1997).

Other Applications

Atherosclerosis Treatment : Lutetium texaphyrin has been studied for its potential in treating atherosclerosis, with research indicating its selective localization in atheromatous plaque, making it a candidate for photoatherolytic therapy (Woodburn et al., 1996).

Treatment of Ocular Diseases : Its use as a photosensitizer in the treatment of age-related macular degeneration has been explored, offering a unique approach to couple diagnosis and therapy in ocular diseases (Blumenkranz et al., 2000).

Selective Uptake in Diseased Tissue : Studies have demonstrated the selective uptake of lutetium texaphyrin in cancerous lesions and atheromatous plaque, suggesting its potential in targeted phototherapy and imaging of these conditions (Woodburn et al., 1996).

Future Directions

Lutetium Texaphyrin is currently in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis, and prevention of restenosis (as Antrin) . It is also being explored for use in non-cancer treatments such as age-related macular degeneration, rheumatoid arthritis, benign prostate hyperplasia, dermatologic superficial lesions, artery diseases, bacteria, immune modulation, and viral diseases .

properties

IUPAC Name |

3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium(3+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H66N5O10.2C2H4O2.Lu/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);/q-1;;;+3/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCISRIHHEXSWIR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

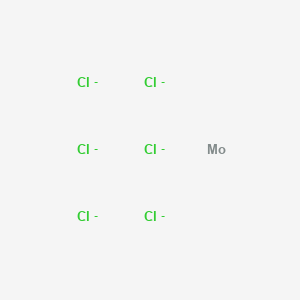

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72LuN5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315545 | |

| Record name | Lutetium texaphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1166.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lutetium texaphyrin | |

CAS RN |

156436-90-7, 246252-04-0 | |

| Record name | Lu tex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=695239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lutetium texaphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

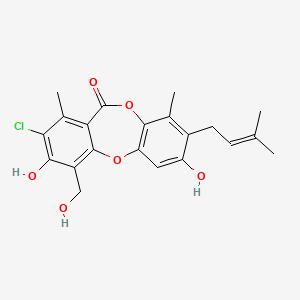

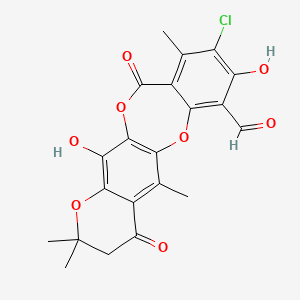

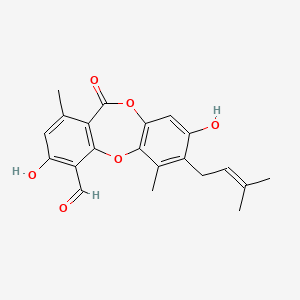

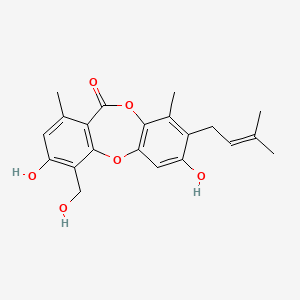

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.